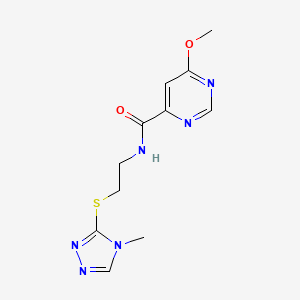

6-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O2S/c1-17-7-15-16-11(17)20-4-3-12-10(18)8-5-9(19-2)14-6-13-8/h5-7H,3-4H2,1-2H3,(H,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQMSGIEQYCKQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCNC(=O)C2=CC(=NC=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole moiety have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

1,2,4-triazole hybrids have been reported to exhibit weak to high cytotoxic activities against tumor cell lines, suggesting that this compound may interact with its targets to induce cytotoxic effects.

Biochemical Pathways

Compounds containing the 1,2,4-triazole moiety have been associated with a broad spectrum of biological activities, indicating that this compound may influence multiple biochemical pathways.

Result of Action

1,2,4-triazole hybrids have been reported to exhibit cytotoxic activities against tumor cell lines, suggesting that this compound may have similar effects.

Biological Activity

6-Methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound incorporates a pyrimidine moiety and a triazole derivative, which are known for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 293.35 g/mol. The structure includes functional groups that contribute to its biological properties.

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety have shown promising antimicrobial properties. Studies indicate that derivatives of triazole exhibit significant activity against various bacterial strains and fungi. For instance, derivatives similar to our compound have demonstrated effectiveness against resistant strains of bacteria due to their ability to inhibit cell wall synthesis and disrupt cellular functions .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). This inhibition is crucial for managing inflammatory diseases .

Anticancer Activity

The compound's anticancer properties are also notable. It has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival pathways . The presence of the triazole ring enhances its interaction with biological targets involved in cancer proliferation.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzyme Activity : The triazole group can inhibit enzymes such as cyclooxygenase (COX), leading to reduced inflammation.

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate oxidative stress levels in cells, providing neuroprotective effects .

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, preventing their proliferation .

Study on Anti-inflammatory Activity

A study conducted on various triazole derivatives indicated that those with similar structural features to this compound exhibited significant inhibition of NO production and reduced levels of pro-inflammatory markers in LPS-stimulated macrophages .

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| Compound A | 26.46 | 0.092 |

| 6-Methoxy Compound | 18.59 | 2.6 |

Cytotoxicity Evaluation

In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity towards cancer cell lines such as HeLa and MCF7 while showing lower toxicity towards normal cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in anticancer therapy. For instance, compounds structurally related to 6-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyrimidine-4-carboxamide have shown promising results against various cancer cell lines. The incorporation of triazole rings is believed to enhance the cytotoxicity of these compounds through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study evaluated a series of triazole derivatives for their anticancer properties, revealing that certain modifications significantly improved their efficacy against breast and colon cancer cells. The compound's structural features were linked to its ability to inhibit tumor growth in vitro and in vivo .

Antimicrobial Properties

The triazole moiety is also recognized for its antifungal and antibacterial activities. Research indicates that compounds with similar structures exhibit significant inhibition against pathogens like Candida albicans and Staphylococcus aureus.

Case Study:

A recent investigation into the antimicrobial efficacy of pyrimidine derivatives demonstrated that modifications at the triazole position enhanced activity against resistant strains of bacteria. The study noted that the presence of a thioether group was crucial for improving the compound's interaction with bacterial cell membranes .

Herbicidal Activity

Heterocyclic compounds, particularly those containing triazoles, have been explored for their herbicidal properties. Research has shown that such compounds can effectively inhibit weed growth by disrupting specific biochemical pathways in plants.

Case Study:

In a comparative study on various triazole derivatives, it was found that certain compounds exhibited potent herbicidal activity against common agricultural weeds. The mechanism was attributed to interference with photosynthesis and plant hormone regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

| Structural Feature | Impact on Activity |

|---|---|

| Triazole Ring | Enhances anticancer and antimicrobial activity |

| Thioether Group | Improves interaction with biological targets |

| Pyrimidine Core | Contributes to overall stability and solubility |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Compound 9d (Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate)

- Key Differences: The triazole ring is substituted with a nitrobenzylidene amino group and a trifluoromethyl (-CF3) group. Contains additional hydrazono and nitrobenzylidene moieties, increasing molecular weight (541.89 vs. ~383 for the target compound).

Elemental Analysis :

Element Calculated (%) Found (%) C 44.33 44.21 H 2.79 2.68 N 18.09 18.01 This indicates high purity but lower carbon and nitrogen content compared to the target compound due to heavier substituents .

4-((5-(Decylthio)-4-Methyl-4H-1,2,4-Triazol-3-yl)methyl)morpholine

Pyrimidine Core Modifications

6-(Benzyloxy)-N-(4-(2-(Methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide

- Key Differences :

- Benzyloxy (O-CH2-C6H5) replaces methoxy at position 6, increasing steric bulk.

- Thiazole ring replaces the triazole-thioethyl moiety.

- Molecular Weight : 383.4 vs. ~383 for the target compound, but altered solubility due to the benzyloxy group .

N-Substituted 2-((5-(3-Bromophenyl)-4-Methyl-4H-1,2,4-Triazol-3-yl)thio)-N-Phenylpropanamide

- Key Differences :

- Propanamide linker replaces the carboxamide-thioethyl group.

- 3-Bromophenyl substituent on the triazole introduces steric hindrance and electron-withdrawing effects.

- Spectroscopic Data : UV-Vis absorption at 295–298 nm, indicating π→π* transitions influenced by bromine’s electronegativity .

Physicochemical and Electronic Properties

Q & A

Q. Table 1: Comparative Yields in Triazole-Based Syntheses

| Reaction Step | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Carboxylic acid activation | EDCI/HOBt, DMF | 89.7 | |

| Thioether formation | NaH, THF | 70.7 |

Q. Table 2: Key DFT-Predicted NLO Properties

| Compound Derivative | (10 esu) | (10 esu) |

|---|---|---|

| Triazole with methoxy group | 2.15 | 1,450 |

| Triazole with nitro group | 3.02 | 2,980 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.